molecular formula C10H13NO3 B3043011 Methyl 3-[(4-Hydroxyphenyl)amino]propanoate CAS No. 70156-40-0

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Cat. No. B3043011
CAS RN: 70156-40-0
M. Wt: 195.21 g/mol
InChI Key: UABLHBNVYKMVKQ-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a chemical compound with the CAS Number: 70156-40-0 . It has a molecular weight of 195.22 . The compound is a white to yellow or pink solid . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .


Molecular Structure Analysis

The InChI Code for “Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is 1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 .


Chemical Reactions Analysis

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .


Physical And Chemical Properties Analysis

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a white to yellow or pink solid . It has a molecular weight of 195.22 and is stored at a temperature of +4C .

Scientific Research Applications

Leukotriene Inhibition

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate plays a role in the inhibition of leukotriene A(4) hydrolase, an enzyme implicated in inflammatory diseases. Research has identified compounds, including this chemical, as potent inhibitors, offering therapeutic potential for diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma (Penning et al., 2002).

Synthetic Routes Exploration

Studies have also explored various synthetic routes to create derivatives of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. These derivatives have been shown to have interesting conformational properties, which could be significant in various chemical applications (Tye & Skinner, 2002).

Antioxidant Applications

Research indicates that Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, loaded by mesoporous silica nanoparticles, serves as an effective antioxidant for synthetic ester lubricant oil. This application is crucial in enhancing the oxidative stability of industrial oils (Huang et al., 2018).

Uterine Relaxant Activity

The compound has been part of the design and synthesis of molecules for uterine relaxant activity. These studies aim to develop new therapeutic agents for controlling preterm labor (Viswanathan et al., 2005).

Opioid Receptor Activity

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate derivatives have been synthesized to study their effects on opioid receptors. These derivatives are vital in understanding and developing new opioid antagonists (Weltrowska et al., 2009).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be released into the environment .

Future Directions

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” may represent a useful strategy for medicinal plant cultivation .

properties

IUPAC Name

methyl 3-(4-hydroxyanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABLHBNVYKMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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